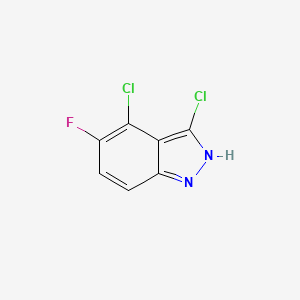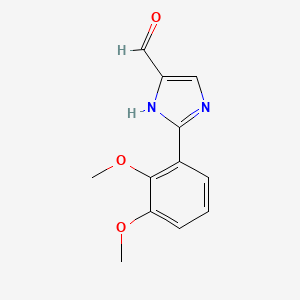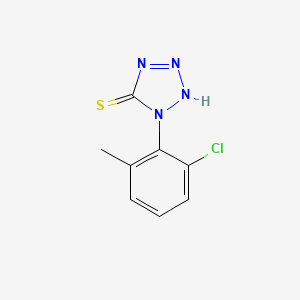
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a chloro and methyl substituent on the phenyl ring, and a thiol group attached to the tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylphenylamine.
Formation of Tetrazole Ring: The amine is reacted with sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) under acidic conditions to form the tetrazole ring.
Introduction of Thiol Group: The resulting tetrazole compound is then treated with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH) to introduce the thiol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Handling large quantities of starting materials and reagents.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Addition: The tetrazole ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize the thiol group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the chloro group.
Addition: Electrophiles such as alkyl halides can react with the tetrazole ring.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Adducts: Formed from addition reactions with electrophiles.
Applications De Recherche Scientifique
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology: It is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: It is used as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.
Pathways: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Binding: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-amine: Similar structure but with an amine group instead of a thiol group.
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-methanol: Similar structure but with a hydroxyl group instead of a thiol group.
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thiol group.
Uniqueness
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and covalent interactions with proteins, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C8H7ClN4S |
|---|---|
Poids moléculaire |
226.69 g/mol |
Nom IUPAC |
1-(2-chloro-6-methylphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C8H7ClN4S/c1-5-3-2-4-6(9)7(5)13-8(14)10-11-12-13/h2-4H,1H3,(H,10,12,14) |
Clé InChI |
QCYQSFXOBOBHQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)N2C(=S)N=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



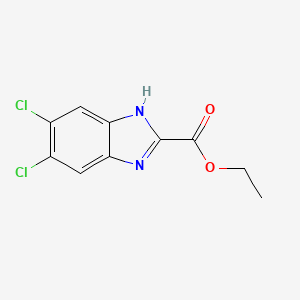
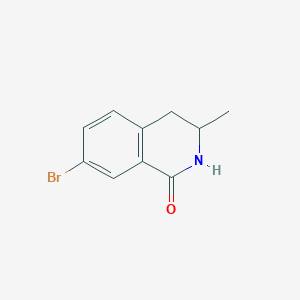
![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)
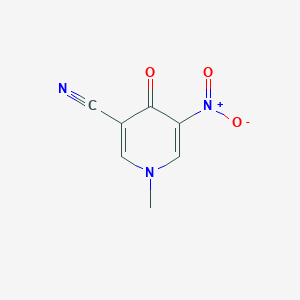
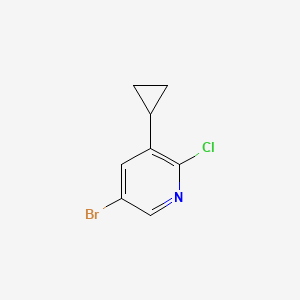
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
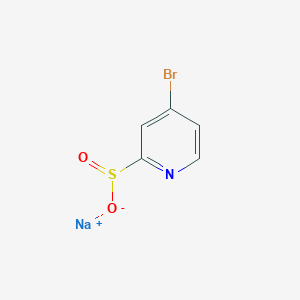
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
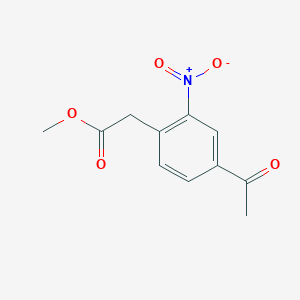
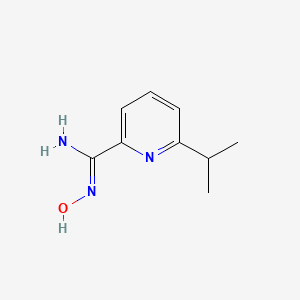
![6-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13678035.png)
